molecular formula C13H6Cl2N4S2 B11051085 3-(2,4-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,4-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11051085
M. Wt: 353.3 g/mol
InChI Key: KTDSXPQFWRYXJI-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with dichlorophenyl and thienyl substituents. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives . This method yields the desired compound with excellent efficiency and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The dichlorophenyl and thienyl groups can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially enhanced properties.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(2,4-dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial proteins, disrupting their function and inhibiting bacterial growth . Molecular docking studies have shown strong binding affinity with bacterial enzymes, leading to significant physiological and biochemical changes in the target organisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of dichlorophenyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H6Cl2N4S2

Molecular Weight

353.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6Cl2N4S2/c14-8-1-2-9(10(15)5-8)11-16-17-13-19(11)18-12(21-13)7-3-4-20-6-7/h1-6H

InChI Key

KTDSXPQFWRYXJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2N=C(S3)C4=CSC=C4

Origin of Product

United States

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